![molecular formula C27H30ClN7O3 B194505 Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate hydrochloride CAS No. 211914-50-0](/img/structure/B194505.png)
Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate hydrochloride
Overview
Description
Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate hydrochloride (CAS: 429658-95-7) is a critical intermediate in synthesizing dabigatran etexilate, an oral direct thrombin inhibitor used to treat thromboembolic disorders . Structurally, it features a benzimidazole core substituted with a pyridin-2-yl group, a carbamimidoylphenyl moiety, and an ethyl propanoate ester. The hydrochloride salt enhances stability, with a molecular weight of 499.56 g/mol . Its synthesis involves multi-step condensation and reduction reactions, optimized for industrial-scale production with a 33.75% overall yield .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dabigatran (ethyl ester hydrochloride) involves multiple steps, including nitration, cyanation, Pinner reaction, esterification, reduction, and alkylation . The process typically starts with the nitration of bromobenzene to form a nitro compound, followed by cyanation to introduce a cyano group. The Pinner reaction is then used to convert the cyano group to an imino ether, which is subsequently esterified to form the ethyl ester. Reduction and alkylation steps are then carried out to obtain the final product .
Industrial Production Methods
Industrial production of dabigatran (ethyl ester hydrochloride) involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process includes acylchlorination, acylamidation, amination, hydrogenation, cyclization, Pinner reaction, and esterification . The use of advanced purification techniques and controlled reaction parameters ensures the production of high-quality dabigatran suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Dabigatran (ethyl ester hydrochloride) undergoes various chemical reactions, including:
Oxidation: Dabigatran can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions are used in the synthesis process to convert nitro groups to amino groups.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of dabigatran include bromobenzene, nitrating agents, cyanating agents, reducing agents (such as hydrogen gas and catalysts), and alkylating agents . Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal yields and product purity .
Major Products Formed
The major products formed from the reactions of dabigatran include its various intermediates, such as nitro compounds, cyano compounds, imino ethers, and the final ethyl ester hydrochloride form .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate hydrochloride exhibit anticancer properties. Studies have shown that benzimidazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, a study demonstrated that derivatives of benzimidazole effectively inhibited the growth of breast cancer cells through the modulation of apoptosis-related proteins .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research has shown that similar structures possess significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. A comparative study indicated that certain benzimidazole derivatives exhibited potent antimicrobial activity, suggesting potential applications in developing new antibiotics .
Cardiovascular Disease Management
This compound is being investigated for its role in managing cardiovascular diseases. Its ability to modulate blood coagulation pathways positions it as a candidate for anticoagulant therapy. Preliminary studies have shown efficacy in inhibiting thrombin, which is crucial for clot formation, indicating potential use in preventing thromboembolic events .
Neurological Disorders
The compound's interaction with neurotransmitter systems suggests possible applications in treating neurological disorders. Research indicates that benzimidazole derivatives can influence serotonin receptors, which may aid in managing conditions like anxiety and depression. A study highlighted the neuroprotective effects of similar compounds in models of neurodegeneration, presenting a promising avenue for further research .
- Anticancer Study : A clinical trial evaluated the efficacy of benzimidazole derivatives in patients with advanced breast cancer. Results showed a significant reduction in tumor size after treatment with related compounds, supporting the hypothesis that these derivatives can effectively target cancer cells .
- Antimicrobial Research : A laboratory study tested various benzimidazole derivatives against common bacterial pathogens. The results indicated that certain derivatives exhibited MIC values lower than traditional antibiotics, suggesting their potential as effective antimicrobial agents .
- Cardiovascular Application : In a preclinical model, the compound demonstrated a marked reduction in thrombus formation compared to untreated controls, highlighting its potential as a therapeutic agent in managing cardiovascular diseases .
Mechanism of Action
Dabigatran (ethyl ester hydrochloride) exerts its effects by directly inhibiting thrombin, a key enzyme in the blood coagulation cascade. Thrombin converts fibrinogen to fibrin, leading to clot formation. By inhibiting thrombin, dabigatran prevents the formation of fibrin clots, thereby reducing the risk of thromboembolic events . The compound binds to both free and clot-bound thrombin, making it effective in various clinical settings .
Comparison with Similar Compounds
Structural Similarities and Differences
The compound shares a benzimidazole scaffold with several analogs, but substituents dictate functional differences:
Key Observations :
- The carbamimidoyl group (-C(=NH)NH2) in the target compound enhances thrombin-binding affinity compared to cyano (-CN) or esterified derivatives .
Physicochemical Properties
Research Findings and Implications
Synthetic Optimization : The target compound’s improved synthesis reduces pollution and costs by replacing toxic reagents with CMPI .
Stability Challenges: The hydrochloride salt form mitigates degradation observed in non-ionic analogs .
Biological Activity
Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate hydrochloride, often referred to as a derivative of benzimidazole, has garnered attention in pharmacological studies due to its potential biological activities, particularly in the realm of antithrombotic and anticancer therapies. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.
- Molecular Formula : C27H29N7O3
- Molecular Weight : 499.56 g/mol
- IUPAC Name : Ethyl 3-[[2-[(4-carbamimidoylphenyl)amino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate
- CAS Number : 429658-95-7
The compound exhibits its biological activity primarily through inhibition of factor Xa, an essential component in the coagulation cascade. This mechanism is similar to that of other anticoagulants such as rivaroxaban and apixaban, which target the same pathway to prevent thrombus formation. The presence of the benzimidazole moiety is crucial for its interaction with the active site of factor Xa, enhancing its potency and selectivity.
Antithrombotic Activity
Research indicates that derivatives of benzimidazole, including this compound, have significant antithrombotic properties. A study published in Journal of Medicinal Chemistry demonstrated that modifications at the benzimidazole core can enhance the inhibitory effects on factor Xa. In vitro assays showed that this compound effectively reduced thrombin generation in human plasma samples, suggesting its potential use as an oral anticoagulant .
Anticancer Properties
In addition to its antithrombotic effects, there is emerging evidence supporting the anticancer activity of this compound. A study conducted by researchers at a leading pharmaceutical institute explored the cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The results indicated that the compound induced apoptosis in a dose-dependent manner, likely through the activation of caspase pathways .
Data Table: Summary of Biological Activities
Safety and Toxicology
Toxicological assessments are critical for understanding the safety profile of new compounds. Preliminary studies indicate that this compound exhibits a favorable safety profile at therapeutic doses, with minimal side effects reported in animal models. However, further studies are necessary to fully elucidate its long-term toxicity and potential side effects in humans.
Properties
IUPAC Name |
ethyl 3-[[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N7O3.ClH/c1-3-37-25(35)13-15-34(23-6-4-5-14-30-23)27(36)19-9-12-22-21(16-19)32-24(33(22)2)17-31-20-10-7-18(8-11-20)26(28)29;/h4-12,14,16,31H,3,13,15,17H2,1-2H3,(H3,28,29);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWBKCGBULSVFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C(=N3)CNC4=CC=C(C=C4)C(=N)N)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30ClN7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593523 | |
Record name | Ethyl N-{2-[(4-carbamimidoylanilino)methyl]-1-methyl-1H-benzimidazole-5-carbonyl}-N-pyridin-2-yl-beta-alaninate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00593523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211914-50-0 | |
Record name | Dabigatran ethyl ester hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211914500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl N-{2-[(4-carbamimidoylanilino)methyl]-1-methyl-1H-benzimidazole-5-carbonyl}-N-pyridin-2-yl-beta-alaninate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00593523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-({-[(4-Carbamimidoyl-phenylamino)-methyl]-1-methyl-1H-benzoimidazole-5-carbonyl}-pyridin-2-yl-amino)-propionic acid ethyl ester hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DABIGATRAN ETHYL ESTER HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DBB8W334AN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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